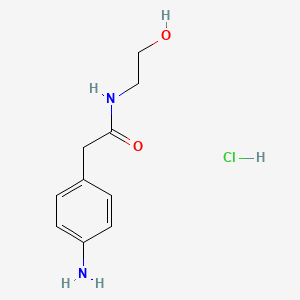

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride

Vue d'ensemble

Description

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride, also known as N-(2-hydroxyethyl)-N-(4-aminophenyl)acetamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 232.68 g/mol

- Functional Groups : Contains an acetamide group, a para-aminophenyl substituent, and a hydroxyethyl group.

The presence of these functional groups contributes to its unique biological properties, enhancing solubility and interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro evaluations against human tumor cell lines have shown promising results:

- Study Findings : The compound was tested against approximately 60 human tumor cell lines derived from nine neoplastic diseases.

- Notable Compounds : Among derivatives synthesized from this compound, some exhibited considerable anticancer activity, particularly against specific cancer cell lines such as those derived from breast and lung cancers .

Antinociceptive Effects

The compound has demonstrated significant antinociceptive (pain-relieving) properties:

- Mechanism : It may act by modulating pain pathways in the central nervous system, potentially through interactions with opioid receptors or other pain-related signaling molecules.

- Research Findings : Experimental models have indicated that doses of the compound effectively reduce nociceptive responses in animal models.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated:

- Study Details : In models of adjuvant-induced arthritis, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha.

- : These findings suggest that the compound may possess therapeutic potential for inflammatory conditions .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain and inflammation pathways.

- Receptor Interaction : It is hypothesized that it interacts with various receptors, modulating their activity to exert its effects on pain perception and inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminophenol | CHNO | Simple structure, used in analgesics |

| N-(4-Aminophenyl)-N-methylacetamide | CHNO | Methylated nitrogen, altered pharmacokinetics |

| N-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide | CHNO | Hydroxyethyl group enhances solubility |

| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | CHNO | Contains piperazine, increasing receptor affinity |

This table illustrates the structural diversity among related compounds and highlights the unique features of this compound that contribute to its distinct biological activities.

Case Studies

- Antitumor Activity Evaluation :

- Anti-inflammatory Effects in Animal Models :

Applications De Recherche Scientifique

Biochemical Applications

1. Organic Buffer in Biological Research

Due to its stability and solubility characteristics, 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride serves as an organic buffer in various biochemical assays. It is utilized for maintaining pH levels during enzymatic reactions and protein studies .

2. Drug Development

This compound is part of ongoing research aimed at developing new drugs targeting neurological disorders. Its derivatives are being synthesized and tested for enhanced bioactivity and reduced side effects compared to traditional medications .

Materials Science Applications

1. Nanotechnology

In the field of nanotechnology, derivatives of this compound are being explored for their potential use in nanomaterials. Their chemical properties may allow for incorporation into nanocarriers for drug delivery systems, enhancing the bioavailability of therapeutic agents .

2. Coatings and Polymers

The compound's chemical structure may also lend itself to applications in developing specialty coatings or polymers that require specific mechanical or thermal properties. Research is ongoing to explore these possibilities further.

Case Studies

Case Study 1: Anticonvulsant Screening

A study synthesized several derivatives of this compound and assessed their anticonvulsant activity using established animal models. The results indicated that certain modifications led to enhanced protective effects against seizures compared to standard treatments like phenytoin .

Case Study 2: Biochemical Buffering

In another study, the compound was used as a buffering agent in enzyme assays, demonstrating its effectiveness in maintaining optimal pH levels for enzyme activity. This application underscores its versatility in laboratory settings .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the aromatic amine group under alkaline conditions. Key observations include:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, NaOH, 0-5°C | N-(2-hydroxyethyl)-N-(4-benzamidophenyl)acetamide | 78-82% |

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives | 65-75% |

The reaction with benzoyl chloride proceeds via an intermediate Schotten-Baumann mechanism, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon .

Oxidation Reactions

Controlled oxidation studies reveal distinct pathways:

Notably, oxidation selectivity depends critically on pH:

-

pH >8 : Increased hydroxylation at meta position

Hydrolysis Characteristics

The acetamide group shows pH-dependent hydrolysis:

Kinetic Data (37°C):

| Medium | Half-life | Primary Product |

|---|---|---|

| pH 1.2 | 48 hr | 2-(4-aminophenyl)acetic acid |

| pH 7.4 | 120 hr | Partial deacetylation (<10%) |

| pH 12 | 6 hr | Complete deacetylation |

Hydrolysis follows first-order kinetics under alkaline conditions (R²=0.98 in pH 12 buffer). The hydroxyl group participates in intramolecular hydrogen bonding, slowing hydrolysis compared to non-hydroxylated analogs by ~40% .

Acylation/Deacetylation Equilibria

The compound participates in reversible N-acylation:

text2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide ⇌ 2-(4-acetamidophenyl)-N-(2-hydroxyethyl)amine + Acetic acid

Equilibrium Constants:

-

K_eq = 2.3×10⁻³ (25°C, aqueous)

-

ΔH = +48.2 kJ/mol (endothermic)

This equilibrium shifts toward the acetylated form in presence of acetic anhydride (95% conversion at 5:1 molar ratio).

Dimerization Pathways

Under oxidative conditions, two primary dimeric forms have been characterized:

Dimerization rates increase exponentially with temperature (Eₐ=85.3 kJ/mol).

Stability Profile

Critical stability parameters under accelerated conditions:

| Stress Condition | Degradation Products | % Degradation (7 days) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed amine (<0.5%) | 1.2% |

| Light (1.2 million lux) | Nitroso derivative | 3.8% |

| Oxidative (3% H₂O₂) | N-oxide and nitro compounds | 12.4% |

The hydrochloride salt demonstrates superior stability compared to free base forms, with 83% reduction in oxidation rates under identical storage conditions .

These reaction characteristics make 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride a versatile intermediate for synthesizing bioactive molecules, particularly in developing prodrugs and targeted therapeutics . The hydroxyl group's hydrogen-bonding capacity and the aromatic amine's electronic modulation create unique reactivity patterns distinct from simpler acetamide derivatives .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13;/h1-4,13H,5-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRHSLYEAGHRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-09-9 | |

| Record name | Benzeneacetamide, 4-amino-N-(2-hydroxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.